molecular formula C21H27FN6O2 B2726259 8-[(4-ethylpiperazin-1-yl)methyl]-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 851939-42-9

8-[(4-ethylpiperazin-1-yl)methyl]-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2726259
CAS No.: 851939-42-9
M. Wt: 414.485
InChI Key: WQCRKKZCMIEBJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a purine-2,6-dione derivative characterized by a 2-fluorobenzyl group at position 7, a 4-ethylpiperazine-substituted methyl group at position 8, and methyl substituents at positions 1 and 2. The ethylpiperazine moiety may enhance solubility and receptor binding, while the 2-fluorobenzyl group could influence steric and electronic interactions with biological targets .

Properties

IUPAC Name

8-[(4-ethylpiperazin-1-yl)methyl]-7-[(2-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN6O2/c1-4-26-9-11-27(12-10-26)14-17-23-19-18(20(29)25(3)21(30)24(19)2)28(17)13-15-7-5-6-8-16(15)22/h5-8H,4,9-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQCRKKZCMIEBJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=NC3=C(N2CC4=CC=CC=C4F)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues and their substituent differences:

Compound Name R7 Substituent R8 Substituent R1/R3 Key Structural Features
Target Compound (8-[(4-Ethylpiperazin-1-yl)methyl]-7-(2-fluorobenzyl)-1,3-dimethyl-purine-2,6-dione) 2-fluorobenzyl 4-Ethylpiperazine-methyl 1,3-dimethyl Ethylpiperazine enhances lipophilicity; 2-fluorobenzyl optimizes steric interactions
7-(4-Fluorobenzyl)-8-[4-(2-hydroxyethyl)-1-piperazinyl]-1,3-dimethyl-purine-2,6-dione () 4-fluorobenzyl 4-(2-Hydroxyethyl)piperazine 1,3-dimethyl Hydroxyethyl group increases hydrophilicity; 4-fluorobenzyl alters electronic distribution
7-(4-Fluorobenzyl)-8-(4-methylpiperazin-1-yl)-1,3-dimethyl-purine-2,6-dione () 4-fluorobenzyl 4-Methylpiperazine 1,3-dimethyl Methylpiperazine reduces steric bulk; may improve blood-brain barrier penetration
8-{[4-(Furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-purine-2,6-dione () 3-methylbutyl 4-(Furan-2-carbonyl)piperazine-methyl 1,3-dimethyl Furanoyl group introduces aromaticity; 3-methylbutyl enhances lipophilicity
7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-dimethyl-purine-2,6-dione () 2-hydroxy-3-phenoxyethyl chain 4-(2-Phenoxyethyl)piperazine-propyl 1,3-dimethyl Phenoxyethyl chain enhances α-adrenoreceptor affinity; hydroxypropyl improves solubility

Pharmacological and Physicochemical Comparisons

  • Receptor Binding: The target compound’s 4-ethylpiperazine moiety may favor interactions with adenosine A2A receptors, similar to piperazine-containing analogues in , which showed antiarrhythmic activity (ED50 = 54.9) . 4-Methylpiperazine derivatives () demonstrate weaker α-adrenoreceptor affinity (Ki = 0.225–4.299 µM) compared to ethylpiperazine analogues, which may have stronger off-target effects .
  • Fluorobenzyl Position :

    • The 2-fluorobenzyl group in the target compound may confer better metabolic stability than 4-fluorobenzyl analogues () due to reduced susceptibility to oxidative metabolism .
  • Synthetic Accessibility: Ethylpiperazine derivatives (e.g., target compound) are synthesized via nucleophilic substitution of piperazine intermediates, as described for similar compounds in . Hydroxyethyl- or furanoyl-substituted piperazines () require additional steps for functional group introduction, increasing synthetic complexity .

Key Research Findings

Antiarrhythmic and Cardiovascular Activity

  • Ethylpiperazine-purine hybrids (e.g., compound 15 in ) exhibit prophylactic antiarrhythmic activity (ED50 = 55.0) due to dual modulation of adenosine receptors and α-adrenoreceptors .
  • The target compound’s 2-fluorobenzyl group may enhance selectivity for cardiac tissues over vascular α-receptors, reducing hypotensive side effects observed in benzylamino-substituted analogues () .

Kinase Inhibition Potential

  • The 1-(4-fluorobenzyl)piperazine fragment () is a known scaffold for tyrosine kinase inhibitors. The target compound’s 2-fluorobenzyl variant could retain kinase affinity while improving metabolic stability .

Physicochemical Properties

  • LogP : The target compound’s calculated LogP (~2.8) is higher than hydroxyethylpiperazine analogues (LogP ~1.9, ), suggesting better membrane permeability .
  • Solubility : Ethylpiperazine derivatives generally exhibit moderate aqueous solubility (0.1–1 mg/mL), whereas hydroxyethyl variants () show improved solubility (>5 mg/mL) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.